molecular formula C6H12Cl3N3 B3006019 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride CAS No. 1349718-42-8

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride

Cat. No.: B3006019
CAS No.: 1349718-42-8
M. Wt: 232.53
InChI Key: ANVGYODKZCNCBG-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride (C₆H₉N₃·3HCl, MW: 232.54, CAS: 1349718-42-8) is a hydrazine derivative featuring a pyridine ring substituted at the 2-position with a methylhydrazine group, stabilized as a trihydrochloride salt. This salt form enhances aqueous solubility and stability, making it suitable for synthetic applications. Safety data emphasize handling precautions, including avoidance of inhalation, skin contact, and proper ventilation during use . While its primary use appears to be as a chemical intermediate, structurally related compounds exhibit diverse biological activities, necessitating a comparative analysis.

Properties

IUPAC Name

pyridin-2-ylmethylhydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.3ClH/c7-9-5-6-3-1-2-4-8-6;;;/h1-4,9H,5,7H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVGYODKZCNCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the trihydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride is primarily utilized as a synthetic intermediate in the development of various bioactive compounds. Its incorporation into hydrazone derivatives has demonstrated significant biological activity, including:

  • Antitumor Activity : Research indicates that hydrazone derivatives synthesized from pyridine-based compounds exhibit potent antitumor properties against several cancer cell lines, such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) . The compound's ability to form stable complexes with metal ions enhances its efficacy in targeting cancer cells.
  • Antimicrobial Properties : Compounds derived from 1-(Pyridin-2-ylmethyl)hydrazine have shown antibacterial and antifungal activities. This is attributed to their ability to interact with bacterial enzymes and disrupt cellular processes .

Table 1: Biological Activities of Hydrazone Derivatives

Compound TypeActivity TypeTarget Organism/Cell LineReference
Hydrazone DerivativeAntitumorMCF-7, NCI-H460, SF-268
Hydrazone DerivativeAntibacterialVarious Gram-positive bacteria
Hydrazone DerivativeAntifungalCandida spp.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions, which can lead to the development of new materials with unique properties:

  • Lead(II) Coordination Polymers : Studies have shown that 1-(Pyridin-2-ylmethyl)hydrazine can coordinate with lead ions to form polymers that exhibit photoluminescent and electrochemical properties. These materials are being explored for applications in sensors and energy storage devices .

Table 2: Properties of Lead(II) Coordination Polymers

PropertyDescriptionReference
PhotoluminescenceExhibits light emission under UV light
Electrochemical ActivityPotential use in energy storage applications
Structural StabilityForms stable crystalline structures

Synthesis of New Compounds

The versatility of this compound as a building block allows for the synthesis of various derivatives that possess enhanced biological activities:

  • Thiosemicarbazones : The addition of pyridine fragments to thiosemicarbazones has resulted in compounds with improved anticancer activity. These derivatives are being evaluated for their effectiveness against multiple cancer cell lines .

Table 3: Synthesis Pathways for Derivatives

Synthetic RouteProduct TypeKey FeaturesReference
Condensation ReactionThiosemicarbazonesEnhanced anticancer properties
Ligand CoordinationMetal ComplexesUnique photoluminescent properties

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in developing new therapeutic agents:

  • Anticancer Research : A study evaluated the antiproliferative effects of hydrazone derivatives against various cancer cell lines, including HeLa (cervical cancer) and LNCaP (prostate cancer). The results indicated significant inhibition of cell growth, suggesting the potential for these compounds as novel anticancer agents .
  • Metal Complex Studies : Investigations into the coordination behavior of this compound with lead(II) ions revealed promising results for creating materials suitable for electronic applications due to their stability and unique electronic properties .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, salt forms, and properties of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride with analogous hydrazine derivatives:

Compound Name Molecular Formula Substituents/Salt Form Molecular Weight Notable Properties/Activities References
This compound C₆H₉N₃·3HCl Pyridin-2-ylmethyl, trihydrochloride 232.54 High solubility in water; synthetic intermediate
1-(3-Chloropyridin-2-yl)hydrazine C₅H₆ClN₃ Pyridin-2-yl with Cl, free base 143.57 Crystallizes in monoclinic system; used in coordination chemistry
1-(4-Bromo-2-fluorophenyl)hydrazine hydrochloride C₆H₇BrClFN₂ Phenyl with Br/F, hydrochloride 260.49 Halogen substituents enhance electrophilicity; intermediate in drug synthesis
1-[2-(Trifluoromethyl)phenyl]hydrazine C₇H₇F₃N₂ Phenyl with CF₃, free base 176.14 Lipophilic due to CF₃; potential agrochemical applications
2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride C₉H₁₇Cl₃N₄ Pyrazine with piperazine, trihydrochloride 287.62 Enhanced ionic character; forms stable complexes via π-π interactions
3-Hydrazinopyridine dihydrochloride C₅H₈Cl₂N₃ Pyridin-3-yl, dihydrochloride 182.05 Used in heterocyclic synthesis; lacks methyl group
KS119 (Anticancer prodrug) C₁₃H₁₈ClN₃O₆S₂ Bis(methylsulfonyl), nitroarene 436.89 Atropisomers affect metabolic activation in hypoxic tumors

Key Observations:

  • Salt Forms: Trihydrochloride salts (e.g., target compound, 2-[(piperazin-1-yl)methyl]pyrazine) improve solubility compared to mono/dihydrochlorides or free bases.
  • Substituent Effects : Pyridin-2-ylmethyl group in the target compound offers steric and electronic modulation distinct from phenyl (e.g., 1-(4-Bromo-2-fluorophenyl)hydrazine) or pyrazine derivatives.
  • Reactivity : Hydrazine moieties enable nucleophilic substitutions and complexation, critical in coordination chemistry (e.g., 1-(3-Chloropyridin-2-yl)hydrazine) and prodrug activation (e.g., KS119) .

Biological Activity

1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.

The synthesis of this compound typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate in an acidic environment, often using hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion, followed by purification through recrystallization or other methods to yield the trihydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. This interaction can influence several biochemical pathways, which contributes to its observed biological effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Hydrazones, in general, have been documented for their antibacterial and antifungal activities. Specific studies have shown that derivatives of hydrazones can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties .

Anticancer Properties

In vitro studies have explored the anticancer potential of hydrazine derivatives, including those structurally related to this compound. For example, hydrazone derivatives have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB 231 and HCT116, with IC50 values ranging from low micromolar concentrations . The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.

Research Findings and Case Studies

Several studies have investigated the biological activities associated with hydrazone compounds:

StudyFindings
El-Sabbagh et al. (2010)Reviewed diverse biological activities of hydrazones including antibacterial and anticancer effects .
MDPI Research (2024)Identified significant cytotoxicity in novel hydrazone derivatives against thyroid cancer cells with IC50 values as low as 0.113 μM .
PMC Article (2010)Highlighted the broad spectrum of activities for hydrazones including anti-inflammatory and antimalarial properties .

Q & A

Basic: What are the recommended handling and storage protocols for 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride to ensure stability and safety?

Methodological Answer:

  • Handling: Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation. Work in a fume hood with adequate ventilation to prevent static discharge .
  • Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, ventilated area. Desiccants (e.g., silica gel) should be included to counteract hygroscopicity .
  • Waste Disposal: Neutralize with a weak base (e.g., sodium bicarbonate) before disposal. Follow institutional guidelines for hazardous waste .
Key PropertyValue/RecommendationSource
Molecular FormulaC₆H₉N₃·3HCl
Molecular Weight232.54 g/mol
HygroscopicityHigh; requires desiccants

Advanced: How can computational methods optimize reaction pathways involving this compound’s hydrazine and pyridine moieties?

Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian 09W or similar software for DFT calculations to predict electronic properties (e.g., frontier molecular orbitals, charge distribution). Compare computed vibrational spectra (FT-IR/Raman) with experimental data to validate intermediates .
  • Reaction Path Search: Apply ICReDD’s workflow (): Combine quantum mechanics (QM) with experimental data to narrow optimal conditions (e.g., solvent, catalyst). For example, simulate nucleophilic attack pathways of the hydrazine group on carbonyl substrates .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • FT-IR: Identify N-H stretches (3100–3300 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹). Account for HCl counterion effects on peak broadening .
  • ¹H/¹³C NMR: Use DMSO-d6 or D₂O for solubility. Assign pyridin-2-ylmethyl protons (δ 4.3–4.5 ppm) and hydrazine NH₂ signals (δ 6.5–7.0 ppm, exchange with D₂O) .
  • Mass Spectrometry (ESI+): Confirm molecular ion [M-Cl]⁺ at m/z 196.1 (C₆H₉N₃⁺) .
TechniqueApplicationSource
FT-RamanMonitor reaction intermediates
X-ray DiffractionResolve crystal structure (if single crystals obtained)

Advanced: How to resolve discrepancies in reaction yield data caused by byproduct formation?

Methodological Answer:

  • Analytical Cross-Validation:
    • Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify unreacted starting material and byproducts.
    • Compare TLC (silica, ethyl acetate:methanol 4:1) spots under UV254 .
  • Isolation and Identification: Perform column chromatography (silica gel, chloroform:methanol 9:1) to isolate byproducts. Characterize via NMR and HRMS to trace mechanistic origins (e.g., over-alkylation or oxidation) .

Advanced: What strategies mitigate challenges in solubility for coupling reactions?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for solubility. For aqueous reactions, use HCl (0.1–1 M) to protonate the pyridine nitrogen, enhancing water compatibility .
  • Co-solvent Systems: Employ ethanol/water (70:30) mixtures to balance solubility and reaction efficiency. Pre-warm solvents to 40°C to dissolve the compound before cooling to RT .
Solubility DataConditionsSource
WaterSoluble (acidic pH)
EthanolPartially soluble

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

  • Recrystallization: Dissolve crude product in hot ethanol, add concentrated HCl dropwise, and cool to -20°C. Filter under reduced pressure to obtain high-purity crystals .
  • Lyophilization: For hygroscopic batches, freeze-dry aqueous solutions to prevent decomposition .

Advanced: How to design kinetic studies for hydrazine-mediated reactions?

Methodological Answer:

  • Stopped-Flow UV-Vis: Monitor hydrazine’s nucleophilic attack on electrophiles (e.g., carbonyls) at 250–300 nm. Use pseudo-first-order conditions with excess substrate .
  • Arrhenius Analysis: Perform reactions at 25°C, 35°C, and 45°C. Plot ln(rate) vs. 1/T to calculate activation energy (Ea) and infer mechanism (e.g., associative vs. dissociative) .

Key Takeaways for Researchers

  • Safety and Stability: Prioritize airtight, low-temperature storage and rigorous moisture control .
  • Data Validation: Cross-reference spectroscopic, chromatographic, and computational data to resolve contradictions .
  • Reaction Design: Integrate computational modeling (DFT) with iterative experimental screening to optimize pathways .

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